N-Ethylisonicotinamide

Vue d'ensemble

Description

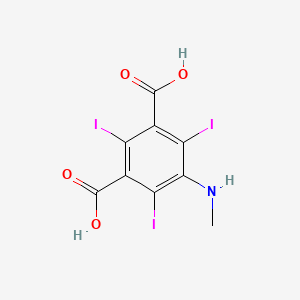

“N-Ethylisonicotinamide” is a chemical compound. It is also known as "2-Bromo-N-ethylisonicotinamide" . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .

Molecular Structure Analysis

The molecular formula of “N-Ethylisonicotinamide” is C8H9BrN2O . The ChemSpider ID is 25949953 . For a detailed molecular structure, you may refer to resources like ChemSpider or MolView .Applications De Recherche Scientifique

Antituberculous Effectiveness

N-Ethylisonicotinamide has been studied for its effectiveness in treating tuberculosis. A clinical investigation involving patients with pulmonary tuberculosis found that Alpha-ethyl-thioisonicotinamide (a related compound) showed significant influence on the clinical and bacteriologic evidence of pulmonary tuberculosis, particularly when used in conjunction with other antituberculous drugs. The results were most satisfactory when used in multiple drug regimens (Kang, 1960).

Neuroprotective Role

Ethyl-eicosapentanoic acid (Ethyl-EPA), which may have similarities to N-Ethylisonicotinamide in terms of its structure and function, has shown potential benefits in treating neuropsychiatric disorders. A study on bipolar disorder patients found that Ethyl-EPA treatment was associated with increased brain levels of N-acetylaspartate, suggesting a neurotrophic or neuroprotective role (Frangou et al., 2007).

Blood-Brain Barrier Permeability

Research on ethylmercury, which shares the ethyl- component with N-Ethylisonicotinamide, has provided insights into the permeability of compounds across the blood-brain barrier. It was found that ethylmercury-containing compounds can actively be transported across membranes, indicating the potential for similar behavior by N-Ethylisonicotinamide related compounds (Kern et al., 2019).

Melanoma Imaging

In the field of oncology, particularly melanoma imaging, [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a compound similar to N-Ethylisonicotinamide, was developed for PET imaging of melanoma. This compound showed high tumor uptake and rapid body clearance, making it a promising candidate for clinical trials (Greguric et al., 2009).

Metabolic Pathways

The metabolism of ethionamide, a compound related to N-Ethylisonicotinamide, was examined in various species, revealing significant interconversion in vivo and identifying metabolites such as 2-ethylisonicotinamide. This research contributes to understanding the metabolic pathways and potential therapeutic applications of N-Ethylisonicotinamide related compounds (Johnston et al., 1967).

Chemoprevention

In cancer prevention, retinoids like N-ethylretinamide, which might be structurally similar to N-Ethylisonicotinamide, have been evaluated. Some retinoids show promise in chemoprevention, but more data are required for a comprehensive understanding of their efficacy (Miller et al., 2000).

Safety and Hazards

“N-Ethylisonicotinamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

N-ethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZJHKRBAZCHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethylisonicotinamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B3265766.png)

![1H-pyrazolo[3,4-d]pyridazine-4(5H)thione](/img/structure/B3265771.png)

![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)

![Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-](/img/structure/B3265838.png)